2,2-Difluoro-1-(3-(trifluoromethoxy)phenyl)ethanone
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Overview
Description
2,2-Difluoro-1-(3-(trifluoromethoxy)phenyl)ethanone is an organic compound with the molecular formula C9H5F5O2. It is characterized by the presence of both difluoro and trifluoromethoxy groups attached to a phenyl ring.
Preparation Methods
The synthesis of 2,2-Difluoro-1-(3-(trifluoromethoxy)phenyl)ethanone typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide. The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
2,2-Difluoro-1-(3-(trifluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 2,2-difluoro-1-(3-(trifluoromethoxy)phenyl)ethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro or trifluoromethoxy groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Difluoro-1-(3-(trifluoromethoxy)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(3-(trifluoromethoxy)phenyl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The trifluoromethoxy group can also influence the compound’s electronic properties, affecting its reactivity and stability. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2,2-Difluoro-1-(3-(trifluoromethoxy)phenyl)ethanone include:
2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone: This compound has a similar structure but with the trifluoromethoxy group in a different position on the phenyl ring.
1-(2-(Trifluoromethoxy)phenyl)ethanone: This compound lacks the difluoro group, making it less fluorinated and potentially less reactive.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which can significantly influence its chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C9H5F5O2 |
---|---|
Molecular Weight |
240.13 g/mol |
IUPAC Name |
2,2-difluoro-1-[3-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H5F5O2/c10-8(11)7(15)5-2-1-3-6(4-5)16-9(12,13)14/h1-4,8H |
InChI Key |
IUXVHRLUHVYREQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)C(F)F |
Origin of Product |
United States |
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